Norepinephrine Transporter (NET) Binding Affinity vs. Class Reference Atomoxetine
The (R)-enantiomer demonstrates measurable but modest affinity for the norepinephrine transporter (NET), with an IC50 of 1.94 μM (1,940 nM) in a rat synaptosomal [3H]norepinephrine uptake inhibition assay [1]. This places its activity approximately 200- to 400-fold lower than the clinical NET inhibitor atomoxetine, which exhibits an IC50 of <10 nM in comparable NET functional assays [2]. This quantitative differential positions the compound as a useful low-potency reference standard or a starting scaffold requiring significant optimization, rather than a potent inhibitor.
| Evidence Dimension | Inhibition of [3H]norepinephrine uptake at NET |
|---|---|
| Target Compound Data | IC50 = 1,940 nM (1.94 μM) |
| Comparator Or Baseline | Atomoxetine: IC50 < 10 nM |
| Quantified Difference | Atomoxetine is >194-fold more potent |
| Conditions | Rat synaptosomes (target compound); comparable NET functional assay (atomoxetine) |
Why This Matters
Defines the compound's potency relative to a clinically validated benchmark, informing its appropriate application as a reference standard or a lead optimization starting point rather than a potent tool compound.
- [1] BindingDB. (2009). PrimarySearch_ki for (R)-2-Amino-2-(3-methoxyphenyl)ethanol: NET IC50 = 1.94E+3 nM. View Source
- [2] Pontillo, J., Wu, D., Ching, B., et al. (2005). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with improved pharmaceutical characteristics. Bioorganic & Medicinal Chemistry Letters, 15(17), 3885-3888. View Source
